3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

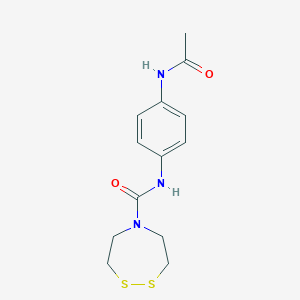

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 2092564-82-2 . It has a molecular weight of 335.92 . The IUPAC name for this compound is 1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide are not detailed in the searched resources, it is known that benzylic bromides can typically react via an SN1 or SN2 pathway . The exact pathway would depend on the specific reaction conditions and other reactants involved.Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide has a boiling point of 69 °C/4 mmHg and a density of 1.565 g/mL at 25 °C . It is a liquid at room temperature .科学的研究の応用

Synthesis of FDA-Approved Drugs

The trifluoromethyl (TFM, -CF3) group is a common feature in many FDA-approved drugs . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its TFM group, can be used in the synthesis of these drugs .

Development of Anti-Neuroinflammatory Drugs

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the development of potential anti-neuroinflammatory drugs . These drugs aim to inhibit Nuclear factor kappa B (NF-кB), offering a new therapeutic strategy for the treatment of neuroinflammatory diseases .

Synthesis of Flocoumafen

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide can be used in the preparation of flocoumafen , a potent anticoagulant rodenticide.

Development of Reverse Transcriptase Inhibitors

A molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of reverse transcriptase inhibitors .

Synthesis of Fluorine-Containing Compounds

Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide, with its fluorine atoms, can be used in the synthesis of these compounds .

Development of Drugs for Various Diseases and Disorders

The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores . This suggests that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide could be used in the development of drugs for various diseases and disorders .

Safety and Hazards

The safety information available indicates that 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide causes severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

The primary target of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which are crucial in organic synthesis .

Pharmacokinetics

It’s known that the compound is a liquid at ambient temperature . Its boiling point is 188.3±35.0℃ (760 Torr), and it has a density of 1.640±0.06 g/cm3 (20 ºC 760 Torr) . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a significant outcome in the field of organic synthesis, enabling the creation of complex organic compounds .

Action Environment

The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl bromide is influenced by environmental factors such as temperature and pressure . It’s also sensitive to the presence of inert gases like nitrogen or argon . These factors can affect the compound’s stability, efficacy, and the overall success of the Suzuki–Miyaura cross-coupling reaction .

特性

IUPAC Name |

1-bromo-3-(bromomethyl)-2-fluoro-5-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F4/c9-3-4-1-5(8(12,13)14)2-6(10)7(4)11/h1-2H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPJWCFHHZTZCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CBr)F)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)

![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2367681.png)

![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2367686.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)